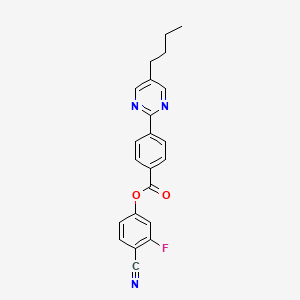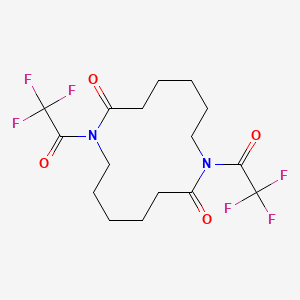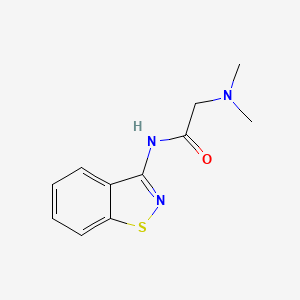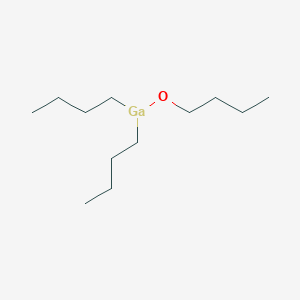![molecular formula C11H26N2OS2 B14317813 2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol CAS No. 106047-72-7](/img/structure/B14317813.png)
2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol is an organic compound that features both alcohol and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol typically involves the reaction of 2-methyl-2-sulfanylpropylamine with an appropriate precursor that introduces the 2,3-dihydroxypropyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction could produce simpler alcohols or amines.
Applications De Recherche Scientifique
2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which 2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The alcohol and amine groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other amino alcohols and thiol-containing molecules, such as:
- 2-Amino-2-methylpropan-1-ol
- 2-Mercaptoethanol
- 2-Aminoethanethiol
Uniqueness
What sets 2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol apart is its combination of both amine and thiol groups, which can provide unique reactivity and interactions compared to other similar compounds.
Propriétés
Numéro CAS |
106047-72-7 |
|---|---|
Formule moléculaire |
C11H26N2OS2 |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
2,3-bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol |
InChI |
InChI=1S/C11H26N2OS2/c1-10(2,15)7-12-5-9(6-14)13-8-11(3,4)16/h9,12-16H,5-8H2,1-4H3 |
Clé InChI |
FSTWNAQIPNUZJT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNCC(CO)NCC(C)(C)S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Benzyloxy)methoxy]propanal](/img/structure/B14317744.png)
![4-[2-(2-Arsonophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14317746.png)


![2-[4-(Pyridin-4-yl)phenyl]pyridine](/img/structure/B14317759.png)
![1,4-Dihydrodibenzo[b,d]thiophene](/img/structure/B14317764.png)
![2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14317773.png)
![8-[[4-Methyl-3-[[3-[[2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl]carbamoyl]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B14317780.png)


![2-Sulfanylidene-2,3-dihydro-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14317804.png)
![4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14317811.png)
